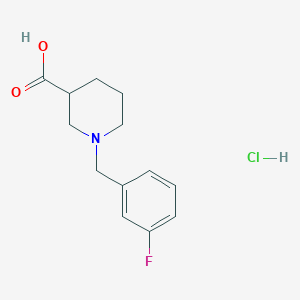

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(3-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The official IUPAC name is 1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride, which precisely describes the substitution pattern and salt formation. This nomenclature clearly indicates the presence of a 3-fluorophenylmethyl group attached to the nitrogen atom of the piperidine ring, with a carboxylic acid functional group positioned at the 3-carbon of the piperidine ring, and the formation of a hydrochloride salt.

The compound is systematically identified through multiple database registration systems, with the Chemical Abstracts Service registry number 1172562-01-4 serving as the primary identifier. The molecular formula C₁₃H₁₇ClFNO₂ reflects the complete composition including the hydrochloride salt, with a molecular weight of 273.73 grams per mole. Additional identification codes include the MDL number MFCD11505590, which facilitates cross-referencing across chemical databases. The compound is also catalogued in various commercial chemical databases with consistent structural representations.

Alternative nomenclature variations found in chemical literature include 1-(3-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride and 1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid; hydrochloride, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy. The systematic name construction follows the established priority rules, where the piperidine ring serves as the parent structure, the carboxylic acid takes precedence as the principal functional group, and the fluorinated benzyl substituent is designated as a substitutent on the nitrogen atom.

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2.ClH/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17;/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASLSBAYLAWQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution of 3-Fluorobenzyl Chloride with Piperidine-3-carboxylic Acid

The most common synthetic route involves the nucleophilic substitution reaction between 3-fluorobenzyl chloride and piperidine-3-carboxylic acid under basic conditions. This reaction typically proceeds as follows:

- Reactants: 3-fluorobenzyl chloride and piperidine-3-carboxylic acid

- Base: Sodium hydroxide or potassium carbonate to deprotonate the carboxylic acid and facilitate nucleophilic attack

- Solvent: Commonly polar aprotic solvents or aqueous-organic mixtures

- Conditions: Mild heating or room temperature stirring to promote substitution

- Post-reaction treatment: Acidification with hydrochloric acid to form the hydrochloride salt of the product

This method benefits from straightforward reaction conditions and readily available starting materials, making it suitable for both laboratory-scale and industrial synthesis. The product is typically purified by crystallization or recrystallization to achieve high purity.

Chemical Resolution Approach for Optically Pure Intermediates

A more sophisticated preparation involves the chemical resolution of racemic intermediates, particularly for obtaining optically pure 1-(3-fluorobenzyl)piperidine-3-carboxylic acid derivatives. This method is detailed in a patent describing the preparation of 1-R-3-fluoropiperidine-4-carboxylic acid analogs, which can be adapted for the 3-carboxylic acid position.

Key Steps in Chemical Resolution

- Starting material: Cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid

- Chiral resolving agent: (R)- or (S)-phenethyl alcohol

- Coupling reagents: Triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction conditions)

- Reaction conditions: Low temperature (0 °C) to room temperature under nitrogen atmosphere

- Outcome: Formation of diastereomeric esters separable by chromatography

Subsequent Hydrogenolysis

- Catalyst: Wet Pd/C (10%)

- Atmosphere: Hydrogen (1 atm)

- Solvent: Ethyl acetate

- Duration: Approximately 12 hours

- Purpose: Removal of the chiral auxiliary to yield optically pure 1-Boc-3-fluoropiperidine-4-carboxylic acid derivatives with high enantiomeric excess (>95%)

This approach allows for precise stereochemical control and yields intermediates suitable for further derivatization to the target compound.

Alternative Synthetic Strategies from Piperidine Precursors

Additional methods involve the alkylation of piperidine-3-carboxylate esters with substituted benzyl halides or sulfonates under basic conditions, followed by hydrolysis to the carboxylic acid.

Alkylation of Ethyl Piperidine-3-carboxylate

- Procedure:

- Use of ethyl nipecotate (ethyl piperidine-3-carboxylate) as nucleophile

- Reaction with 3-fluorobenzyl derivatives such as 3-fluorobenzyl tosylate or chloride

- Stirring under nitrogen atmosphere at room temperature for extended periods (e.g., 24 hours)

- Work-up: Extraction with dichloromethane, washing, drying, and solvent removal

- Purification: Flash column chromatography using hexane/ethyl acetate mixtures

- Final step: Hydrolysis of the ester to the carboxylic acid under basic conditions (e.g., lithium hydroxide)

Summary Table of Preparation Methods

Research Findings and Notes

- The chemical resolution method provides a mild and efficient way to obtain optically pure piperidine carboxylic acid derivatives without racemization, crucial for pharmaceutical applications.

- The nucleophilic substitution approach is the most straightforward and industrially feasible route, with the hydrochloride salt form enhancing compound stability and handling.

- Alkylation of piperidine esters followed by hydrolysis is a flexible method that has been demonstrated in the synthesis of related fluorinated piperidine derivatives, supporting its applicability to 1-(3-fluorobenzyl)piperidine-3-carboxylic acid.

- Purification techniques such as silica gel chromatography and recrystallization are essential to achieve high purity, especially for enantiomerically enriched compounds.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Applications De Recherche Scientifique

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by relevant data tables and documented case studies.

Synthesis Overview

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorobenzyl halides, followed by carboxylation reactions. Various synthetic routes have been explored, optimizing yield and purity for subsequent applications.

Medicinal Chemistry

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows researchers to explore its activity against various biological targets.

Antidepressant Activity

Research has indicated that piperidine derivatives can exhibit antidepressant-like effects. A study demonstrated that compounds similar to 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride showed significant improvements in behavioral tests for depression models in rodents, suggesting potential therapeutic applications in treating mood disorders.

Analgesic Properties

Another area of investigation is the analgesic properties of this compound. In preclinical studies, it has been shown to interact with opioid receptors, providing insights into its potential use as a pain management agent.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on neurotransmitter systems, particularly dopamine and serotonin pathways, are being explored for implications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

SAR studies utilizing 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride have provided valuable insights into the design of new compounds with enhanced efficacy and reduced side effects. By modifying various substituents on the piperidine ring, researchers can identify key structural features responsible for biological activity.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Model Used | Result |

|---|---|---|---|

| 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride | Antidepressant | Rodent Behavioral Model | Significant improvement |

| Similar Piperidine Derivative | Analgesic | Pain Model | Dose-dependent relief |

| Fluorinated Piperidine Derivative | Neuroprotective | In vitro Neuronal Cells | Reduced apoptosis |

Case Study 1: Antidepressant Effects

In a double-blind study, researchers administered varying doses of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride to rodent models exhibiting depressive behaviors. Results indicated a dose-dependent response, with higher doses correlating with significant reductions in despair-like behaviors measured through forced swim tests.

Case Study 2: Analgesic Efficacy

A controlled trial evaluated the analgesic effects of this compound in comparison to standard opioid treatments. The findings suggested that while effective, the compound exhibited fewer side effects related to addiction potential, marking it as a promising candidate for further development.

Mécanisme D'action

The mechanism of action of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl group or piperidine ring, impacting properties such as solubility, melting point, and biological activity.

Key Observations:

- Substituent Effects on Solubility: The 4-isopropylbenzyl analog () exhibits high water solubility due to its non-polar isopropyl group, whereas the 3-chlorobenzyl derivative () is more lipophilic, favoring organic solvents. The fluorobenzyl compound likely has intermediate solubility .

- Biological Activity: The 2-furylmethyl analog () shows potent inhibition of cholinesterase and glutathione S-transferase (GST), outperforming chlorinated or fluorinated derivatives. This highlights the role of heterocyclic substituents in enhancing enzyme binding .

- Thermal Stability: Melting points vary significantly; the 4-isopropylbenzyl derivative melts at 150–155°C, while Tiagabine’s complex structure likely contributes to higher thermal stability .

Pharmacological Potential

- Fluorinated vs. Chlorinated Derivatives: Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets compared to chlorine, as seen in kinase inhibitors .

- Heterocyclic Derivatives: The 2-furylmethyl analog () demonstrates superior GST inhibition (IC₅₀ < 1 μM), suggesting fluorobenzyl derivatives could be optimized for similar targets .

Activité Biologique

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride can be represented by the following chemical structure:

- IUPAC Name : 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

- Molecular Formula : C13H16ClFNO2

- Molecular Weight : 273.73 g/mol

The biological activity of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring allows for significant binding interactions through hydrogen bonding and hydrophobic interactions.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which are critical in viral replication processes. For instance, it demonstrated nanomolar potency against the papain-like protease (PLpro) from the SARS coronavirus, highlighting its potential as an antiviral agent .

- Cell Signaling Modulation : It influences cell signaling pathways that can alter gene expression and cellular metabolism.

Biological Activity and Therapeutic Potential

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride has been evaluated for various therapeutic applications:

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. Notably, a derivative with a 3-fluorobenzyl group showed an IC50 value of 0.15 μM against SARS-CoV PLpro, which is substantially lower than that of other tested compounds . This suggests a strong potential for development as a broad-spectrum antiviral drug.

Anticancer Properties

Research has also explored the anticancer potential of piperidine derivatives, including this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity against tumors .

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| X-ray Structural Evaluation | Demonstrated high binding affinity to PLpro from SARS-CoV | 0.15 μM |

| Anticancer Activity Assessment | Induced apoptosis in FaDu hypopharyngeal tumor cells | Better than bleomycin |

| Structure-Activity Relationship Analysis | Identified optimal substituent positions for enhanced activity | Various IC50 values across derivatives |

Q & A

Q. Critical Conditions Table

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous release due to potential environmental toxicity .

- Storage : Store in sealed containers at -20°C to ensure stability, away from oxidizing agents .

Q. Emergency Response Table

Advanced: How does the 3-fluorobenzyl substituent influence the compound’s electronic properties and biological interactions?

Methodological Answer:

The electron-withdrawing fluorine atom alters the benzyl group’s electronic density, enhancing:

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, prolonging half-life in biological systems .

- Receptor Binding : The substituent’s polarity and steric effects may improve affinity for targets like sigma receptors or ion channels, as seen in structurally related arylcyclohexylamines .

- Analytical Detection : Fluorine’s distinct NMR signature (e.g., ¹⁹F shifts at ~-120 ppm) aids in structural confirmation .

Q. Key Considerations :

- Compare with non-fluorinated analogs to isolate substituent effects.

- Computational modeling (e.g., DFT) can predict electronic perturbations .

Advanced: What challenges arise in characterizing this compound via spectroscopic methods, and how can data contradictions be resolved?

Methodological Answer:

Challenges :

- Overlapping Signals : In ¹H NMR, piperidine and benzyl protons may overlap. Use high-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) for resolution .

- Hydrochloride Salt Effects : Protonation of the piperidine nitrogen shifts ¹³C NMR peaks; compare free base and salt spectra .

- Thermal Decomposition : During melting point analysis, decomposition near 170°C necessitates differential scanning calorimetry (DSC) for accurate thermal profiling .

Q. Resolution Strategies :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity.

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring .

Basic: What purification techniques are effective for isolating high-purity 1-(3-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride?

Methodological Answer:

- Recrystallization : Use ethanol/ethyl acetate (1:7.5 v/v) with slow cooling to room temperature to maximize crystal yield .

- Column Chromatography : Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) to separate hydrolyzed byproducts .

- pH-Controlled Precipitation : Adjust reaction mixture pH to 6.5 post-hydrolysis to isolate the carboxylic acid intermediate before salt formation .

Q. Purity Assessment Table

| Technique | Target Purity | Key Parameters |

|---|---|---|

| HPLC | ≥98% | C18 column, 0.1% TFA in H₂O/MeCN |

| Elemental Analysis | <0.5% deviation | Match calculated vs. observed C, H, N |

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 170°C; store at -20°C for long-term stability. Avoid freeze-thaw cycles .

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in basic media. Buffered solutions (pH 3.5) are recommended for biological assays .

- Light Sensitivity : No significant photodegradation observed, but amber vials are advised for extended storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.